molecular formula Br6IrNa3 B1599327 Trisodium hexabromoiridate CAS No. 52352-03-1

Trisodium hexabromoiridate

Katalognummer: B1599327
CAS-Nummer: 52352-03-1
Molekulargewicht: 740.6 g/mol
InChI-Schlüssel: IRJFCWPVAMSCQM-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trisodium hexabromoiridate: is a coordination complex with the molecular formula Br₆IrNa₃ It is composed of an iridium ion in the +3 oxidation state, coordinated with six bromide ions and three sodium ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trisodium hexabromoiridate typically involves the reaction of iridium(III) chloride with sodium bromide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

IrCl3+6NaBrNa3[IrBr6]+3NaCl\text{IrCl}_3 + 6\text{NaBr} \rightarrow \text{Na}_3[\text{IrBr}_6] + 3\text{NaCl} IrCl3​+6NaBr→Na3​[IrBr6​]+3NaCl

The reaction mixture is then filtered, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high purity and yield. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis.

Analyse Chemischer Reaktionen

Electrodeposition of Iridium-Nickel Alloys

Trisodium hexabromoiridate(III) serves as a precursor for iridium deposition in electroplating baths. In acidic electrolytes, it undergoes reduction to metallic iridium (Ir0^0) alongside nickel(II) sulfate hexahydrate (NiSO4_4\cdot6H2_2O), enabling codeposition of Ir-Ni alloys on copper foam substrates .

Key Reactions:

  • Reduction of Ir(III) to Ir(0):

    [IrBr6]3+3eIr0+6Br\text{[IrBr}_6\text{]}^{3-} + 3e^- \rightarrow \text{Ir}^0 + 6\text{Br}^-

    Reduction peak at 0.56 V-0.56\ \text{V} (vs. Ag/AgCl) .

  • Reduction of Ni(II) to Ni(0):

    Ni2++2eNi0\text{Ni}^{2+} + 2e^- \rightarrow \text{Ni}^0

    Reduction peak at 0.37 V-0.37\ \text{V} (vs. Ag/AgCl) .

Electrodeposition Characteristics:

ParameterValue/DescriptionSource
Dominant DepositionNickel deposits preferentially without additives
Ir:Ni RatioAdjustable (e.g., Ir42_{42}Ni58_{58}, Ir80_{80}Ni20_{20})
Deposition MechanismAlloy formation via simultaneous reduction

Redox Behavior in Cyclic Voltammetry

The compound exhibits reversible oxidation-reduction behavior in electrochemical environments:

  • Oxidation of Ir(0) to Ir(III):

    Ir0Ir3++3e\text{Ir}^0 \rightarrow \text{Ir}^{3+} + 3e^-

    Oxidation peak at 0.24 V-0.24\ \text{V} (vs. Ag/AgCl) .

  • Hydrogen Adsorption/Desorption:
    Peaks at 0.54 V-0.54\ \text{V} (adsorption) and 0.23 V-0.23\ \text{V} (desorption) indicate hydrogen incorporation during deposition .

Hydrogen Evolution Reaction (HER) Catalysis

Iridium-nickel films derived from this compound(III) demonstrate high HER activity in alkaline media.

Performance Metrics :

Catalyst CompositionTafel Slope (mV/dec)Exchange Current Density (j0j_0)
Ir42_{42}Ni58_{58}490.66 mA/cm20.66\ \text{mA/cm}^2
Ir80_{80}Ni20_{20}400.75 mA/cm20.75\ \text{mA/cm}^2
Ir88_{88}Ni12_{12}430.71 mA/cm20.71\ \text{mA/cm}^2

Mechanistic Insights:

  • Rate-Limiting Step: Volmer-Heyrovsky pathway, with electrochemical desorption dominant .

  • Activation Energy: 7.1 kJ/mol7.1\ \text{kJ/mol} for Ir88_{88}Ni12_{12} at 20–60°C .

Structural and Compositional Stability

  • Thermal Stability: Sodium hexabromoiridate(IV) (Na2_2[IrBr6_6], a related compound) decomposes above 350 °C350\ \text{°C} .

  • Ligand Environment: The octahedral [IrBr6_6]3^{3-} complex remains stable in aqueous solution but undergoes ligand substitution during electrodeposition .

Wissenschaftliche Forschungsanwendungen

Chemistry: Trisodium hexabromoiridate is used as a precursor for the synthesis of various iridium-based complexes

Biology and Medicine: Iridium complexes, including this compound, have shown promise as anticancer agents. Their unique chemical properties allow them to interact with biological molecules, leading to potential therapeutic applications .

Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in the chemical and pharmaceutical industries.

Wirkmechanismus

The mechanism of action of Trisodium hexabromoiridate involves its interaction with molecular targets through coordination chemistry. The iridium center can form bonds with various ligands, leading to changes in the electronic structure and reactivity of the complex. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and catalysis.

Vergleich Mit ähnlichen Verbindungen

    Trisodium;iridium(3+);hexachloride: Similar structure but with chloride ligands instead of bromide.

    Trisodium;iridium(3+);hexacyanide: Contains cyanide ligands, leading to different chemical properties.

    Trisodium;platinum(3+);hexabromide: Platinum analog with similar coordination environment.

Uniqueness: Trisodium hexabromoiridate is unique due to the presence of bromide ligands, which impart distinct chemical properties compared to its chloride and cyanide analogs

Eigenschaften

CAS-Nummer

52352-03-1

Molekularformel

Br6IrNa3

Molekulargewicht

740.6 g/mol

IUPAC-Name

trisodium;iridium(3+);hexabromide

InChI

InChI=1S/6BrH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6

InChI-Schlüssel

IRJFCWPVAMSCQM-UHFFFAOYSA-H

SMILES

[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3]

Kanonische SMILES

[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.